Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Overview
Description
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) is a macrocyclic compound belonging to the class of cyclophanes. It consists of aromatic units connected by methylene bridges and is known for its ability to incorporate small guest molecules, playing a significant role in host-guest chemistry and supramolecular chemistry .
Scientific Research Applications
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) has a wide range of scientific research applications:
Chemistry: It is used in the study of host-guest chemistry and the development of molecular machines.
Biology: The compound’s ability to form complexes with biomolecules makes it useful in biochemical research.
Medicine: Its potential for drug delivery systems is being explored due to its host-guest properties.
Industry: It is used in the development of advanced materials and nanotechnology.
Safety and Hazards
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, seek medical advice or attention .
Preparation Methods
The synthesis of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) typically involves the reaction of 4,4’-bipyridine with 1,4-bis(bromomethyl)benzene to form 1,1′-[1,4-phenylenebis-(methylene)]bis(4,4′-bipyridine). This intermediate is then reacted in a template synthesis with 4,4′-bipyridine to yield the final product . The compound is sensitive to moisture and should be stored under inert gas conditions .
Chemical Reactions Analysis
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of paraquat units.
Substitution Reactions: It can undergo substitution reactions, particularly in the aromatic rings.
Complex Formation: It forms stable complexes with π-electron-rich guest molecules through donor-acceptor interactions and hydrogen bonding.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) involves the formation of host-guest complexes through donor-acceptor interactions and hydrogen bonding. The compound’s paraquat units act as electron acceptors, while the aromatic rings provide π-electron density for complex formation . This interaction is crucial for its ability to incorporate small guest molecules and exert its effects.
Comparison with Similar Compounds
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) is unique due to its specific structure and ability to form stable host-guest complexes. Similar compounds include:
Cyclobis(paraquat-p-phenylene): Shares similar host-guest chemistry properties but differs in the specific arrangement of aromatic units.
Tetrathiafulvalene (TTF) Derivatives: Known for their chelating ability and use in molecular switches and supramolecular structures.
These compounds highlight the versatility and uniqueness of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) in various scientific applications.
Properties
IUPAC Name |
5,12,19,26-tetrazoniaheptacyclo[24.2.2.22,5.27,10.212,15.216,19.221,24]tetraconta-1(29),2(40),3,5(39),7,9,12,14,16(34),17,19(33),21(32),22,24(31),26(30),27,35,37-octadecaene;tetrahexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N4.4F6P/c1-2-30-4-3-29(1)25-37-17-9-33(10-18-37)35-13-21-39(22-14-35)27-31-5-7-32(8-6-31)28-40-23-15-36(16-24-40)34-11-19-38(26-30)20-12-34;4*1-7(2,3,4,5)6/h1-24H,25-28H2;;;;/q+4;4*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRBEFRZPYDCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=C(C[N+]3=CC=C(C=C3)C4=CC=[N+](CC5=CC=C(C[N+]6=CC=C(C=C6)C7=CC=[N+]1C=C7)C=C5)C=C4)C=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32F24N4P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452863 | |
Record name | Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1100.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117271-77-9 | |
Record name | Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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